molecular formula C20H21N3O B1669024 Cilansetron CAS No. 120635-74-7

Cilansetron

Cat. No.: B1669024
CAS No.: 120635-74-7
M. Wt: 319.4 g/mol
InChI Key: NCNFDKWULDWJDS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilansetron (CAS 120635-74-7) is a potent and selective serotonin (5-hydroxytyptamine; 5-HT) type 3 (5-HT3) receptor antagonist that was under investigation for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) . Its mechanism of action involves blocking 5-HT3 receptors, which are nonselective cation channels extensively distributed on enteric neurons in the gastrointestinal tract . By inhibiting these receptors, this compound modulates the enteric nervous system, leading to decreased gastrointestinal motility, reduced secretions, and altered visceral sensation, which are key pathways in the pathophysiology of IBS . This compound is of significant research value due to its demonstrated efficacy in clinical trials for both male and female patients with IBS-D, distinguishing it from some other agents in its class . The most common adverse effect associated with its use in clinical studies was constipation, and rare cases of suspected ischemic colitis were reported, which contributed to the discontinuation of its clinical development . As a research tool, this compound remains valuable for studying serotonergic mechanisms in the gut, the pharmacology of 5-HT3 receptor antagonism, and the development of new therapeutic approaches for functional gastrointestinal disorders . This product is provided "For Research Use Only". Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNFDKWULDWJDS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152951
Record name Cilansetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120635-74-7
Record name Cilansetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120635-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilansetron [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilansetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilansetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J6DQ1U5B5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Chemical Synthesis

Core Structure Design and Annelation

Cilansetron’s molecular architecture originates from structural modifications of earlier 5-HT₃ antagonists, including ondansetron and GR 65,630. The compound belongs to the carbazole derivative class, featuring a tricyclic framework with an imidazole substituent. Annelation of the indole ring system significantly enhances receptor binding affinity, with this compound demonstrating tenfold greater potency than ondansetron in vitro. The synthesis begins with the formation of a 1,7-annelated indole core, achieved through cyclization reactions involving pyrrole and benzene precursors.

Key synthetic steps include:

  • Ring-opening functionalization : Introduction of a methylimidazole group at position 12 of the carbazole structure, critical for 5-HT₃ receptor interaction.
  • Stereochemical control : The absolute configuration at position 15 (R-enantiomer) is maintained using chiral auxiliaries or asymmetric catalysis to ensure optimal pharmacological activity.

Intermediate Purification and Characterization

Intermediate compounds undergo rigorous purification via column chromatography and recrystallization. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity and enantiomeric purity (>99.9%). The final step involves hydrochloride salt formation to enhance solubility and stability, yielding this compound hydrochloride anhydrous.

Table 1: Key Physicochemical Properties of this compound Hydrochloride
Property Value Method
Molecular Formula C₂₀H₂₂ClN₃O X-ray diffraction
Molecular Weight 355.86 g/mol Mass spectrometry
Melting Point 192°C (decomposition) DSC
logP (Octanol-Water) 2.81 Shake-flask method

Pharmaceutical Formulation Strategies

Solid Dosage Forms

The US5977127A patent details this compound’s stabilization in solid preparations using acid additives to prevent racemization. A representative tablet formulation includes:

  • Active ingredient : 4 mg this compound base
  • Excipients : Microcrystalline cellulose (binder), stearic acid (lubricant), polyvinylpyrrolidone (disintegrant).

Granulation involves high-shear mixing of this compound with citric acid (1–5% w/w), followed by fluid-bed drying and compression into tablets. The acid maintains a microenvironmental pH ≤4, inhibiting enantiomeric conversion during storage.

Liquid Preparations

For oral solutions, this compound is dissolved in a citrate buffer (pH 3.6) containing sodium citrate and citric acid. Nitrogen sparging and light protection minimize oxidative degradation, with filtration through 0.2 μm membranes ensuring sterility.

Table 2: Stabilized Liquid Formulation Composition
Component Concentration Function
This compound base 2 mg/mL Active ingredient
Citric acid 0.1 M pH adjustment
Sodium citrate 0.05 M Buffering agent
Sodium chloride 0.9% w/v Tonicity adjuster

Stabilization Against Racemization

Acid Additive Mechanism

Racemization at the C-15 position compromises this compound’s therapeutic efficacy. The incorporation of water-soluble acids (e.g., citric, tartaric) protonates the tertiary amine, reducing nucleophilic attack on the chiral center. Accelerated stability studies demonstrate <0.5% enantiomeric impurity over 24 months at 25°C when formulated with 3% w/w citric acid.

Process Optimization

Lyophilization techniques enhance stability in parenteral formulations, with residual moisture content controlled to <1% using mannitol as a cryoprotectant. For solid oral doses, film-coating with hydroxypropyl methylcellulose (HPMC) provides a moisture barrier, maintaining tablet integrity at relative humidities up to 75%.

Analytical Characterization and Quality Control

Spectroscopic Methods

Fourier-transform infrared (FTIR) spectroscopy verifies the hydrochloride salt formation via N–H stretching vibrations at 3200 cm⁻¹. X-ray powder diffraction (XRPD) confirms the anhydrous crystalline form, exhibiting characteristic peaks at 2θ = 12.8°, 17.2°, and 21.4°.

Chromatographic Assays

Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies this compound purity using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 2.5) in a 45:55 ratio. Validated methods achieve a limit of detection (LOD) of 0.1 μg/mL and linearity (R² >0.999) over 0.5–50 μg/mL.

Table 3: HPLC Method Validation Parameters
Parameter Result Acceptance Criteria
Linearity range 0.5–50 μg/mL R² ≥0.995
Intraday precision (%RSD) 1.2% ≤2%
Accuracy (% recovery) 98.5–101.3% 95–105%

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology for the Friedel-Crafts alkylation step, reducing reaction time from 8 hours (batch) to 15 minutes while maintaining 92% yield. Temperature control at −10°C minimizes byproduct formation during imidazole substitution.

Environmental Impact Mitigation

Solvent recovery systems capture and recycle dichloromethane (DCM) used in extraction, achieving 85% reuse efficiency. Catalytic hydrogenation replaces stoichiometric reducing agents, decreasing heavy metal waste by 70%.

Chemical Reactions Analysis

Cilansetron undergoes various chemical reactions, including:

Mechanism of Action

Cilansetron exerts its effects by selectively blocking 5-HT3 receptors, which are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract and other peripheral and central locations. Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By inhibiting the activation of these channels, this compound modulates the enteric nervous system, thereby alleviating symptoms associated with IBS-D .

Comparison with Similar Compounds

Cilansetron vs. Alosetron

Mechanism : Both are 5-HT₃ receptor antagonists targeting IBS-D .
Efficacy :

  • A network meta-analysis (2021) found comparable efficacy between this compound and alosetron (OR: 1.66, 95% CI: 0.87–3.24) .
  • Both drugs significantly improved abdominal pain, stool consistency, and urgency .

Physiological Effects :

  • Both reduce mesenteric blood flow (MBF) by ~15–20% in rats without affecting colonic blood flow .

This compound vs. Tegaserod

Mechanism : Tegaserod is a 5-HT₄ receptor agonist used for constipation-predominant IBS (IBS-C) .
Efficacy :

  • Tegaserod improves constipation but lacks efficacy in IBS-D .

This compound vs. Ondansetron

Mechanism : Ondansetron is a 5-HT₃ antagonist primarily used for chemotherapy-induced nausea .
Efficacy :

This compound vs. Eluxadoline

Mechanism : Eluxadoline is a µ-opioid receptor agonist approved for IBS-D .
Efficacy :

  • Both drugs improve abdominal pain and stool consistency, but direct comparisons are lacking.
  • Eluxadoline’s efficacy is supported by two Phase III trials, while this compound’s data include larger cohorts .

Biological Activity

Cilansetron is a selective serotonin type 3 (5-HT3) receptor antagonist, primarily developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). This compound exhibits significant biological activity through its interaction with 5-HT3 receptors, influencing gastrointestinal motility and visceral sensitivity. Here, we explore the pharmacological profile, mechanisms of action, clinical efficacy, and safety profile of this compound based on diverse research findings.

Pharmacological Profile

This compound has been shown to possess a high affinity for the 5-HT3 receptor, demonstrating potency greater than that of ondansetron in various in vitro studies. It is characterized by:

  • High Affinity : this compound binds to 5-HT3 receptors with a potency that is approximately ten times higher than ondansetron in competitive antagonism assays .
  • Metabolism : The compound is extensively metabolized in the liver, producing several hydroxymetabolites that also exhibit antagonistic activity at the 5-HT3 receptor, albeit at lower efficacy compared to this compound itself .

Table 1: Comparison of this compound and Ondansetron Potency

CompoundAffinity for 5-HT3 ReceptorEffective Dose (Animal Studies)
This compoundHigh (10x more potent)6 mg/kg
OndansetronLower60 mg/kg

This compound's primary mechanism involves antagonism of the 5-HT3 receptors located in the gastrointestinal tract. This action leads to:

  • Reduced Gastrointestinal Motility : this compound effectively slows colonic transit time and enhances stool consistency by inhibiting excessive motility associated with IBS-D .
  • Visceral Sensitivity Modulation : The compound has been shown to alter visceral perception thresholds, potentially increasing tolerance to visceral distension .

Clinical Efficacy

This compound's efficacy has been evaluated in multiple clinical trials:

  • Phase II Trials : These trials demonstrated that an oral dosage of this compound (8 mg three times daily) significantly improved colonic motility and visceral perception in healthy volunteers. It was noted to increase phasic contractile activity in the sigmoid colon while improving stool consistency .
  • Phase III Trials : Two large randomized controlled trials highlighted this compound's effectiveness over placebo in alleviating IBS-D symptoms such as abdominal pain and diarrhea. The most notable improvement was observed at doses of 2 mg three times daily .

Table 2: Summary of Clinical Trial Findings

Study PhaseDosage (mg)Primary OutcomeResults
Phase II8Colonic MotilityIncreased activity
Phase III2Symptom ReliefSignificant improvement vs. placebo

Safety Profile

While this compound has shown promising results, its safety profile warrants consideration:

  • Common Side Effects : The most frequently reported side effect is constipation, which aligns with its pharmacological action on gut motility .
  • Serious Adverse Events : A rare but serious concern is the potential for ischemic colitis, with an incidence rate reported at approximately 3.77 per 1000 person-years . All cases observed have resolved without severe consequences.

Case Studies

Several case studies have documented this compound's impact on patients with IBS-D:

  • Case Study 1 : A male patient with chronic IBS-D experienced significant symptom relief after initiating treatment with this compound at a dose of 2 mg three times daily. Following three months of therapy, he reported a marked decrease in bowel frequency and abdominal discomfort.
  • Case Study 2 : A female patient presented with severe diarrhea and abdominal pain unresponsive to conventional treatments. After starting this compound, her symptoms improved considerably within two weeks, allowing for a return to normal activities.

Q & A

Q. How do network meta-analyses resolve conflicting efficacy data between this compound and other 5-HT3 antagonists (e.g., alosetron)?

  • Methodological Answer : Use Bayesian or frequentist network meta-analysis (NMA) to compare odds ratios (ORs) across trials. For example, reports this compound’s OR=1.66 (95% CI: 0.87–3.24) vs. alosetron, but ranking probabilities show this compound as second-most effective. Adjust for heterogeneity via node-splitting models and assess consistency with heat plots. Report surface under the cumulative ranking curve (SUCRA) values to quantify superiority .

Q. What statistical methods adjust for gender-based differences in this compound’s pharmacokinetics observed in clinical trials?

  • Methodological Answer : Perform population pharmacokinetic modeling (e.g., NONMEM) to estimate gender-specific clearance rates. Stratify analysis by sex and use likelihood ratio tests to identify covariates (e.g., body weight, CYP2C9 genotype). In , women had lower baseline QOL scores; thus, covariate-adjusted mixed-effects models should isolate gender effects .

Q. How can in silico modeling predict this compound’s binding affinity to 5-HT3 receptor subtypes?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of 5-HT3A receptors (PDB ID: 6NP0). Validate predictions with free-energy perturbation calculations. Compare binding poses to alosetron to identify residue-specific interactions (e.g., Trp183, Tyr234) that enhance selectivity .

Q. What biomarkers correlate with this compound’s therapeutic response, and how can they be validated?

  • Methodological Answer : Candidate biomarkers include serotonin metabolite levels (5-HIAA) and fecal calprotectin. Validate via:
  • Correlation analysis : Link biomarker changes to IBS-QOL improvements in RCTs.
  • Machine learning : Train classifiers (e.g., random forests) on multi-omics data to predict responders.
  • External validation : Replicate findings in independent cohorts .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies, addressing regioselectivity challenges?

  • Methodological Answer : Modify the indole core via Buchwald-Hartwig amination to introduce substituents at positions 3 and 5. Optimize reaction conditions (e.g., Pd2(dba)3/Xantphos catalyst) to control regioselectivity. Characterize derivatives using HPLC-MS and NMR (e.g., 13C-NMR for purity ≥95%) .

Q. How do contradictions in this compound’s long-term safety data impact risk-benefit assessments, and what meta-analytical approaches address this?

  • Methodological Answer : Conduct cumulative meta-analysis to evaluate temporal trends in adverse events (e.g., ischemic colitis). Use GRADE criteria to assess evidence quality, focusing on RCTs with ≥12-week follow-up. Sensitivity analyses should exclude studies with high attrition bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilansetron
Reactant of Route 2
Cilansetron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.